FEN1-IN-1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LNT 1 implica la reacción de 2,3-dihidro-1,4-benzodioxina-2-ilmetilamina con 3-hidroxi-tieno[3,2-d]pirimidina-2,4(1H,3H)-diona bajo condiciones específicas. La reacción generalmente requiere un solvente como dimetilsulfóxido (DMSO) y puede implicar el uso de catalizadores para facilitar el proceso .

Métodos de Producción Industrial

La producción industrial de LNT 1 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente utilizando cromatografía líquida de alta eficacia (HPLC) para lograr una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

LNT 1 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican solventes como DMSO y temperaturas que van desde la temperatura ambiente hasta 100 °C.

Reacciones de Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones anhidras.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de LNT 1 con diferentes grupos funcionales unidos .

Aplicaciones Científicas De Investigación

Cancer Treatment

FEN1-IN-1 has been investigated for its potential as an anti-cancer agent. Its applications include:

- Breast Cancer : Studies have indicated that high expression levels of FEN1 correlate with aggressive features in breast cancer, particularly triple-negative breast cancer (TNBC). Inhibition of FEN1 using this compound could reduce tumor progression and metastasis by disrupting the DNA repair mechanisms that allow cancer cells to thrive .

- Gallbladder Cancer : Research has linked polymorphisms in the FEN1 gene to an increased risk of gallbladder cancer. Targeting FEN1 with inhibitors like this compound may provide a novel therapeutic strategy for managing this type of cancer .

Combination Therapies

This compound is being explored in combination with other treatments, such as ionizing radiation. Preliminary findings suggest that co-treatment can enhance cell death and reduce clonogenic survival in tumor cells, indicating a synergistic effect that could improve patient outcomes .

Case Studies and Research Findings

Mecanismo De Acción

LNT 1 ejerce sus efectos inhibiendo la endonucleasa de colgajos 1 (FEN1), una enzima involucrada en la replicación y reparación del ADN. Al unirse al sitio activo de FEN1, LNT 1 evita que la enzima escinda el ADN, lo que lleva a la acumulación de daño en el ADN y finalmente induce la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas, que dependen en gran medida de las vías de reparación del ADN para su supervivencia .

Comparación Con Compuestos Similares

Compuestos Similares

FEN1-IN-1: Otro inhibidor de la endonucleasa de colgajos 1, similar en estructura y función a LNT 1.

Singularidad

LNT 1 es único debido a su alta potencia y especificidad para la endonucleasa de colgajos 1. Su capacidad para inducir una respuesta robusta al daño del ADN lo convierte en una herramienta valiosa en la investigación del cáncer y posibles aplicaciones terapéuticas .

Actividad Biológica

Flap endonuclease 1 (FEN1) is a critical enzyme involved in various DNA metabolic processes, including DNA replication, repair, and apoptosis. The compound FEN1-IN-1 has emerged as a selective inhibitor of FEN1, showing potential as a therapeutic agent in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cancer cells, and relevant research findings.

This compound selectively inhibits the nuclease activity of FEN1 by binding to its active site. This inhibition disrupts the normal functions of FEN1 in DNA replication and repair, leading to increased genomic instability in cancer cells. The compound's specificity for FEN1 makes it a promising candidate for targeted cancer therapy.

Inhibition of Cell Proliferation

Research indicates that this compound effectively reduces cell proliferation in various cancer cell lines. In non-small cell lung cancer (NSCLC) models, for instance, treatment with this compound resulted in significant G1/S phase cell cycle arrest and decreased cellular proliferation rates. This effect was correlated with reduced expression levels of Ki-67, a marker associated with cellular proliferation .

Induction of Apoptosis

This compound has also been shown to induce apoptosis in cancer cells. The inhibition of FEN1 disrupts the repair of DNA damage, leading to an accumulation of unrepaired DNA breaks. This accumulation triggers apoptotic pathways, making this compound a potential therapeutic agent for cancers characterized by high levels of FEN1 expression .

Case Studies and Clinical Relevance

Several studies have investigated the clinical significance of FEN1 expression and its correlation with cancer prognosis:

- Osteosarcoma : A study involving 40 osteosarcoma patients found that high expression levels of FEN1 were significantly associated with poor prognosis and higher rates of metastasis. Approximately 47.5% of osteosarcoma patients exhibited high FEN1 expression compared to only 10% in non-neoplastic bone tissues .

| Parameter | Osteosarcoma (n=40) | Non-Neoplastic Bone Tissue (n=30) | P value |

|---|---|---|---|

| High FEN1 Expression | 19 (47.5%) | 3 (10%) | <0.01 |

| Low FEN1 Expression | 21 (52.5%) | 27 (90%) |

- Lung Cancer : In NSCLC patients, overexpression of FEN1 was linked to poor differentiation and prognosis. About 36% of analyzed tissues showed elevated levels of FEN1 mRNA and protein, correlating with enhanced tumor proliferation .

Research Findings

Recent studies have provided insights into the role of FEN1 in drug sensitivity and resistance:

- Drug Sensitivity : In colon cancer models, high levels of FEN1 were associated with reduced responsiveness to chemotherapeutic agents. Analysis revealed that cells with elevated FEN1 expression displayed significant differences in drug sensitivity compared to those with low expression .

- Mechanistic Insights : Investigations into the molecular mechanisms underlying FEN1 activity have revealed that post-translational modifications and interactions with other proteins significantly influence its function. For example, the interaction between FEN1 and proliferating cell nuclear antigen (PCNA) enhances its enzymatic activity during DNA replication .

Propiedades

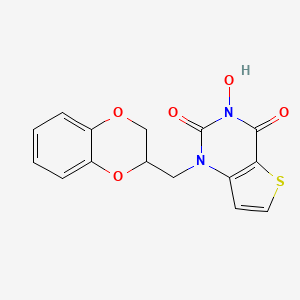

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGCMQXTPTJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.